molecular formula C8H5F5N2 B15290353 2,3-Difluoro-6-(trifluoromethyl)benzenecarboximidamide CAS No. 296767-24-3

2,3-Difluoro-6-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B15290353
CAS No.: 296767-24-3
M. Wt: 224.13 g/mol
InChI Key: JYSBNJJWTHMPOC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cyflufenamid metabolite 149-F1 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyflufenamid metabolite 149-F1 involves its role as a fungicide. It is believed to inhibit the growth of powdery mildew by interfering with the fungal cell membrane and disrupting essential biological processes. The exact molecular targets and pathways are not fully understood, but it is suggested that the compound may exhibit inhibitory effects at multiple life-cycle stages of the fungus .

Comparison with Similar Compounds

Cyflufenamid metabolite 149-F1 can be compared with other similar compounds, such as:

  • 2,3-Difluoro-6-(trifluoromethyl)benzamide
  • 2,3-Difluoro-6-(trifluoromethyl)benzoic acid
  • 2,3-Difluoro-6-(trifluoromethyl)benzylamine

These compounds share similar structural features but differ in their functional groups and specific applications. Cyflufenamid metabolite 149-F1 is unique in its specific role as a metabolite of cyflufenamid and its use in fungicide research .

Properties

CAS No.

296767-24-3

Molecular Formula

C8H5F5N2

Molecular Weight

224.13 g/mol

IUPAC Name

2,3-difluoro-6-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H5F5N2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H3,14,15)

InChI Key

JYSBNJJWTHMPOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=N)N)F)F

Origin of Product

United States

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